molecular formula C17H12BrN3O3 B6139106 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

カタログ番号 B6139106
分子量: 386.2 g/mol
InChIキー: MLYLIZCSQINFMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD4 Inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule has been found to exhibit potent inhibitory effects on the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and chromatin remodeling. Therefore, the inhibition of BRD4 has emerged as a promising strategy for the treatment of several diseases, including cancer, inflammation, and cardiovascular disorders.

作用機序

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its inhibitory effects on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the interaction of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with chromatin, thereby inhibiting its transcriptional activity. Moreover, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition leads to the downregulation of several oncogenic pathways, including MYC and NF-κB, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle regulatory proteins and pro-apoptotic genes. Moreover, this molecule has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. Furthermore, this molecule has been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction.

実験室実験の利点と制限

One of the major advantages of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is its potent inhibitory effects on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which makes it a valuable tool for studying the role of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in various cellular processes. Moreover, this molecule has been found to exhibit high selectivity for 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, with minimal off-target effects. However, one of the limitations of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor is its poor solubility in aqueous solutions, which can make its use in cell culture experiments challenging. Additionally, this molecule has been found to exhibit some toxicity in certain cell lines, which can limit its use in some experimental settings.

将来の方向性

Several future directions for the study of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor can be identified. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of this molecule on 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Secondly, the potential therapeutic applications of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in various diseases, including cancer, inflammation, and cardiovascular disorders, need to be further explored. Thirdly, the development of more potent and selective 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitors with improved pharmacokinetic properties is warranted. Lastly, the use of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in combination with other therapeutic agents, such as chemotherapy and immunotherapy, needs to be investigated to determine its potential synergistic effects.

合成法

The synthesis of 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting intermediate is then treated with phosphorous oxychloride to form the corresponding pyrimidine derivative. The final product is obtained by the reaction of the pyrimidine derivative with hydrazine hydrate in the presence of acetic acid.

科学的研究の応用

5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth and proliferation of cancer cells, including leukemia, lymphoma, and solid tumors. Moreover, 5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibition has been shown to suppress inflammation by modulating the expression of pro-inflammatory genes. Additionally, this molecule has been found to exhibit cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.

特性

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-11-6-8-12(9-7-11)19-10-14-15(22)20-17(24)21(16(14)23)13-4-2-1-3-5-13/h1-10,23H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYLIZCSQINFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[(4-bromophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。